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Compound of Interest

4-Amino-6-chloro-2-
Compound Name: S
methylnicotinic acid

Cat. No.: B8061075

Get Quote

Executive Summary: The Structural Scaffold

4-Amino-6-chloro-2-methylnicotinic acid is a polysubstituted pyridine derivative critical in the
synthesis of kinase inhibitors (e.g., BMX, BTK) and antimicrobial agents. Its structural integrity
relies on the interplay between the electron-donating amino group and the electron-withdrawing
chloro/carboxyl groups, which dictates its solid-state behavior, solubility, and bioavailability.

This guide provides a technical roadmap for determining and analyzing its X-ray crystal
structure, focusing on the dominant hydrogen-bonding motifs and conformational locks that
define its stability.
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Feature Specification

4-Amino-6-chloro-2-methylpyridine-3-carboxylic
Compound Name

acid
Molecular Formula C7H7CIN202
Molecular Weight 186.60 g/mol
Primary Synthon Aminopyridine-carboxylic acid heterosynthon

) Monoclinic or Triclinic prisms (Zwitterionic
Predicted Morphology )
potential)

Predicted Structural Features & Supramolecular
Synthons

Before data collection, understanding the expected molecular geometry is crucial for
refinement strategies. Based on homologous structures (e.g., 2-aminonicotinic acid, 4-
aminonicotinic acid), the following features are characteristic of this scaffold.

A. Intramolecular Hydrogen Bonding (The
"Conformational Lock")

The proximity of the 4-amino group and the 3-carboxylic acid creates a robust S(6)
intramolecular hydrogen bond ring.

e Mechanism: The amino nitrogen (

) acts as a donor to the carbonyl oxygen (
) of the acid.

o Effect: This locks the carboxylic acid into a specific orientation relative to the pyridine ring,
reducing conformational entropy and increasing planarity, although the steric bulk of the 2-
methyl group may force a slight twist (

) of the carboxylate group out of the ring plane.
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B. Zwitterionic vs. Neutral Character

Nicotinic acid derivatives often crystallize as zwitterions.

e Electronic Push-Pull: The 4-amino group is a strong resonance donor, increasing electron
density at the pyridine ring nitrogen (

)

e The 6-Chloro Effect: While the 6-chloro substituent is electron-withdrawing (inductive), the
strong para-donation from the amino group typically prevails, making

sufficiently basic to deprotonate the carboxylic acid.

e Result: Expect a Zwitterionic Lattice (

C. Intermolecular Packing Networks

The crystal packing is dominated by strong, directional hydrogen bonds:
o Head-to-Tail Chains: If zwitterionic, molecules form infinite chains via
interactions (C(7) or C(8) motifs).
o Centrosymmetric Dimers: If neutral, the carboxylic acid groups likely form the classic

dimer, while the amino groups crosslink these dimers into sheets.

Experimental Protocol: Crystallization & Data
Collection

This protocol ensures high-quality single crystals suitable for resolving the protonation state (H-
atom positions).

Phase I: Crystallization Screening
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e Solvent Selection: Use polar protic solvents to stabilize the potential zwitterion.
o Primary: Methanol/Water (3:1) — Slow evaporation.
o Secondary: Ethanol/DMF — Vapor diffusion (antisolvent: Diethyl ether).

e Technique:Slow Cooling is preferred over evaporation to minimize disorder in the methyl
rotation.

Phase lI: X-ray Diffraction Workflow

e Source: Mo-K

(

A) is recommended to reduce absorption artifacts from the Chlorine atom (
mm
).

o Temperature: Collect at 100 K. Low temperature is hon-negotiable to freeze the rotation of
the 2-methyl group and precisely locate the amino/acid protons.

Phase Ill: Structure Solution & Refinement

o Space Group Determination: Expect

(Monoclinic) or
(Triclinic).

e H-Atom Treatment: Do not use geometrical riding models for the critical H-atoms (N-H, O-H)
initially. Locate them in the Difference Fourier map (

) to confirm the zwitterionic state.

Visualization of Structural Logic

The following diagrams illustrate the workflow for solving the structure and the topology of the
hydrogen-bonding network.
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Diagram 1: Crystallization & Characterization Workflow
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Caption: Step-by-step workflow for isolating single crystals and solving the structure of 4-
Amino-6-chloro-2-methylnicotinic acid.

Diagram 2: Hydrogen Bond Network Topology
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Caption: Topology of expected hydrogen bonding. Red arrow indicates the critical
intramolecular lock; dashed lines show packing forces.

Pharmaceutical Relevance & Stability

For drug development, the solid-state form of this intermediate has specific implications:

e Polymorphism Risk: The rotation of the 3-COOH group relative to the steric 2-Methyl group
creates potential for conformational polymorphism. Screening should focus on identifying the
most thermodynamically stable form (lowest energy conformation) to prevent phase changes
during formulation.

o Salt Formation: The basicity of the ring nitrogen (enhanced by the 4-amino group) makes this
compound an excellent candidate for salt formation with strong acids (e.g., HCI, mesylate),
which can vastly improve aqueous solubility compared to the zwitterionic or free acid forms.

o Chlorine Halogen Bonding: The 6-Chloro substituent is not just a steric blocker; it can
participate in halogen bonding (
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), acting as a secondary structure-directing interaction that influences melting point and
lattice energy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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